1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC20541562
Molecular Formula: C11H9BrClF3OS
Molecular Weight: 361.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrClF3OS |
|---|---|
| Molecular Weight | 361.61 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
| Standard InChI Key | UWTRGXALYRHKKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)CBr)SC(F)(F)F)Cl |
Introduction
The compound 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic molecule featuring a complex structure with potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety, contributing to its unique chemical properties. It falls under the categories of organofluorine compounds and halogenated ketones.
Synthesis
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, requiring careful control over reaction conditions such as temperature and time to optimize yield and minimize by-products. Common solvents used in such syntheses include tetrahydrofuran (THF) and dichloromethane (DCM).
Applications
-
Medicinal Chemistry: Potential applications in drug development due to its ability to interact with biological targets.
-
Materials Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
-
The compound can interact with enzymes or receptors by forming covalent bonds with nucleophilic residues, potentially inhibiting or modulating their activity.
-
It may also affect cellular pathways by altering the redox state or inducing oxidative stress.
Research Findings
While specific research findings on 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one are not detailed in the search results, related compounds with similar structures have shown potential in various biological assays. For instance, compounds with trifluoromethyl groups often exhibit unique biological activities due to their fluorine content.
Data Tables
Given the lack of specific data on 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, a general table for related compounds can be considered:
| Property | Value (Example Compound) |
|---|---|
| Molecular Formula | C11H9BrClF3OS (Related Compound) |
| Molecular Weight | Approximately 361.61 g/mol (Related Compound) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume